(2S,3S)-Dimethyl 2-amino-3-hydroxysuccinate
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Overview
Description
(2S,3S)-Dimethyl 2-amino-3-hydroxysuccinate is a chiral amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-Dimethyl 2-amino-3-hydroxysuccinate can be achieved through stereospecific reactions from carbohydrate sources such as D-gulonic acid lactone and D-glucono-δ-lactone . The process involves several steps including triflation, azidation, hydrogenation, and N-protection .
Industrial Production Methods
. This method allows for the direct introduction of functional groups into organic compounds, making it a versatile and scalable option for industrial production.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-Dimethyl 2-amino-3-hydroxysuccinate undergoes various chemical reactions including:
Oxidation: Introduction of hydroxyl groups.
Reduction: Conversion of functional groups to simpler forms.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include Lewis acids for cyanation, and various catalysts for hydroxylation and reduction . The conditions often involve controlled temperatures and pressures to ensure the desired stereochemistry and yield.
Major Products
The major products formed from these reactions include various stereoisomers of amino acids and their derivatives, which have significant biological and pharmaceutical applications .
Scientific Research Applications
(2S,3S)-Dimethyl 2-amino-3-hydroxysuccinate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Industry: Used in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of (2S,3S)-Dimethyl 2-amino-3-hydroxysuccinate involves its interaction with various molecular targets and pathways. It acts as a substrate for enzymes involved in amino acid metabolism and can modulate the activity of these enzymes . The specific pathways and targets depend on the context of its use, such as in drug development or metabolic studies.
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-Amino-2-hydroxybutanoic acid: Another stereoisomer with similar biological activity.
L-allo-isothreonine: A derivative with potential antibacterial properties.
Uniqueness
(2S,3S)-Dimethyl 2-amino-3-hydroxysuccinate is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its ability to undergo various stereospecific reactions makes it a valuable compound in synthetic organic chemistry and pharmaceutical research .
Properties
Molecular Formula |
C6H11NO5 |
---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
dimethyl (2S,3S)-2-amino-3-hydroxybutanedioate |
InChI |
InChI=1S/C6H11NO5/c1-11-5(9)3(7)4(8)6(10)12-2/h3-4,8H,7H2,1-2H3/t3-,4-/m0/s1 |
InChI Key |
FKPFNKFGJIMFFG-IMJSIDKUSA-N |
Isomeric SMILES |
COC(=O)[C@H]([C@@H](C(=O)OC)O)N |
Canonical SMILES |
COC(=O)C(C(C(=O)OC)O)N |
Origin of Product |
United States |
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